molecular formula C15H10Cl2N2O B1396758 2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 1332528-97-8

2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No.: B1396758
CAS No.: 1332528-97-8
M. Wt: 305.2 g/mol
InChI Key: IDAUUZHNSMNXDO-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C15H10Cl2N2O It is a derivative of quinoline and pyridine, two heterocyclic aromatic organic compounds

Scientific Research Applications

2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride has several scientific research applications:

Future Directions

The future directions for “2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. The synthesis methods could also be refined for better efficiency and environmental friendliness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride typically involves the reaction of quinoline derivatives with pyridine derivatives under specific conditions. One common method involves the use of a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . This reaction often employs palladium catalysts and boron reagents to form the desired carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The quinoline and pyridine rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions, leading to the formation of fused heterocycles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted quinoline derivatives, while oxidation reactions can produce quinoline N-oxides.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline and pyridine derivatives, such as:

Uniqueness

What sets 2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride apart is its unique combination of the quinoline and pyridine moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various synthetic and research applications, offering unique reactivity and potential for the development of novel compounds.

Properties

IUPAC Name

2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O.ClH/c16-15(19)11-9-14(13-7-3-4-8-17-13)18-12-6-2-1-5-10(11)12;/h1-9H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAUUZHNSMNXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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